molecular formula C10H14O2S B14683829 Isopentyl 2-thiophenecarboxylate CAS No. 35250-80-7

Isopentyl 2-thiophenecarboxylate

Cat. No.: B14683829
CAS No.: 35250-80-7
M. Wt: 198.28 g/mol
InChI Key: DIGXFRGGMHHNDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl 2-thiophenecarboxylate can be synthesized via the reaction of thiophene with carbon tetrachloride (CCl4) and an alcohol in the presence of a catalyst such as vanadium, iron, or molybdenum . The reaction involves the alkylation of thiophene followed by alcoholysis to form the ester.

Industrial Production Methods: In industrial settings, the synthesis of thiophene derivatives often involves the use of palladium complexes as catalysts. For example, thiophene can be carbonylated in the presence of palladium and mercury trifluoroacetate to produce thiophene carboxylic acid esters .

Chemical Reactions Analysis

Types of Reactions: Isopentyl 2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Uniqueness: Isopentyl 2-thiophenecarboxylate stands out due to its thiophene ring, which imparts unique electronic properties and reactivity compared to other esters. This makes it particularly valuable in medicinal chemistry and material science .

Properties

CAS No.

35250-80-7

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-methylbutyl thiophene-2-carboxylate

InChI

InChI=1S/C10H14O2S/c1-8(2)5-6-12-10(11)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

DIGXFRGGMHHNDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CS1

Origin of Product

United States

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